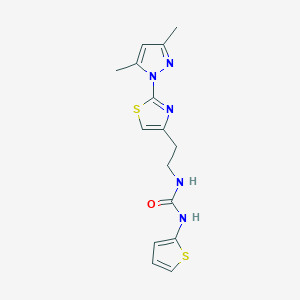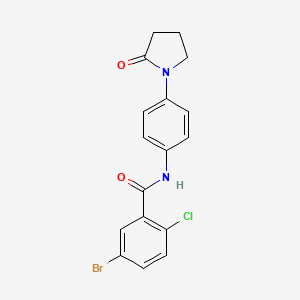
5-bromo-2-chloro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The presence of bromine and chlorine atoms suggests that it’s a halogenated compound, which often have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a pyrrolidinone ring, and halogen atoms (bromine and chlorine). These structural features could influence its physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and halogenated compounds are known to undergo a variety of chemical reactions. For example, benzamides can participate in nucleophilic substitution reactions, and halogen atoms can be replaced by other groups in halogen exchange reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and halogen atoms could increase its solubility in polar solvents .Scientific Research Applications
- Dapagliflozin Synthesis : 5-bromo-2-chloro-N-(4-methoxybenzyl)benzamide (MBBC) serves as an intermediate in the improved synthesis of dapagliflozin , a selective sodium-glucose co-transporter type II (SGLT2) inhibitor used to treat type 2 diabetes .
- Molecular Probes : MBBC can be employed as a molecular probe in gene expression studies. Its specific binding properties aid in detecting nucleic acids and proteins .
Medicinal Chemistry and Drug Development
Gene Expression Analysis and Genotyping
Mechanism of Action
Mode of Action
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to influence a variety of pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential broad-spectrum biological activities, it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is a white crystalline powder with a melting point of 162-164°C, suggesting that it may be stable under normal physiological conditions but could degrade at higher temperatures.
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-11-3-8-15(19)14(10-11)17(23)20-12-4-6-13(7-5-12)21-9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIOVRUMKHTQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


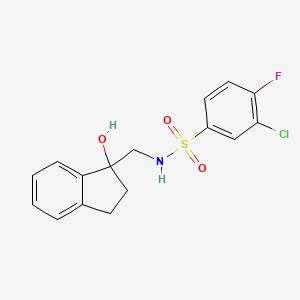
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2788359.png)
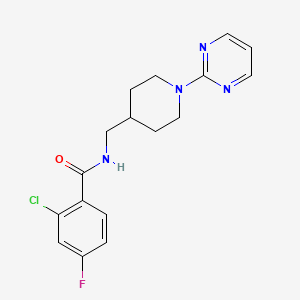
![2-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2788361.png)
![9-((4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2788362.png)
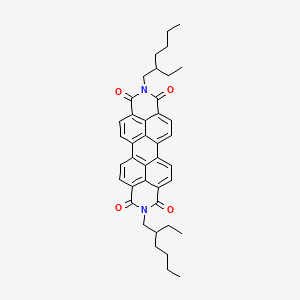
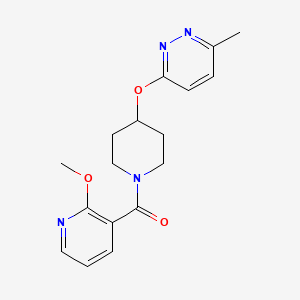
![[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2788366.png)
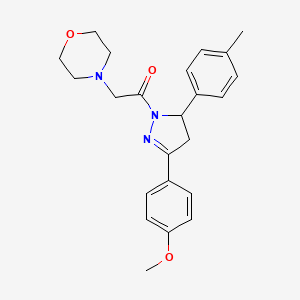
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2788371.png)
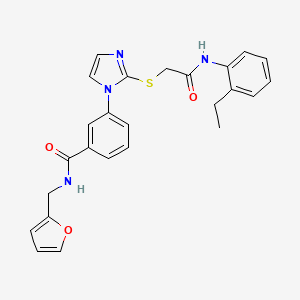
![4-(diethylsulfamoyl)-N-[4-[2-[[4-(diethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2788375.png)
